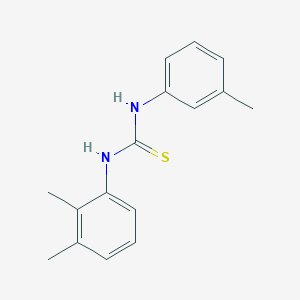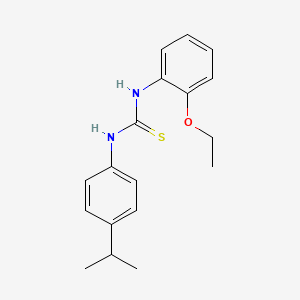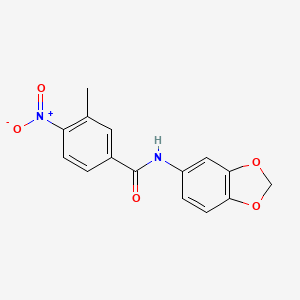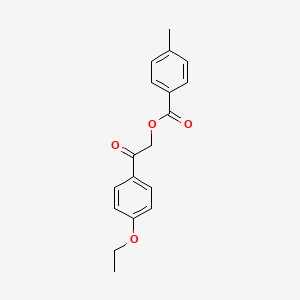
N-(2,3-dimethylphenyl)-N'-(3-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N'-(3-methylphenyl)thiourea is a chemical compound that belongs to the class of thioureas. It is also known as 'DMPU' and is widely used in scientific research. DMPU has a unique structure that makes it a valuable tool in various chemical reactions.
Mécanisme D'action
The mechanism of action of DMPU is not fully understood, but it is believed to act as a hydrogen bond acceptor and a Lewis base. DMPU can form complexes with various metal ions, and its unique structure allows it to participate in various chemical reactions. DMPU has been shown to enhance the reactivity of various reagents and catalysts, and its use in chemical reactions has led to the development of new synthetic methods.
Biochemical and Physiological Effects:
DMPU has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic. DMPU has been used in various biological assays, such as the inhibition of acetylcholinesterase activity and the inhibition of tyrosinase activity. DMPU has also been used as a solvent for the extraction of natural products from plants and microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
DMPU has several advantages for use in lab experiments. It is a highly polar solvent, which makes it a good choice for reactions that require high solubility. DMPU has a low viscosity, which allows for easy mixing and stirring. DMPU is also a good choice for reactions that require high temperatures, as it has a high boiling point. However, DMPU has some limitations. It can be difficult to remove from the reaction mixture, which can lead to contamination. DMPU can also react with some reagents, which can lead to unwanted side reactions.
Orientations Futures
For research on DMPU include the development of new synthetic methods, the optimization of existing methods, and the exploration of its biological activities. DMPU can be used as a valuable tool in drug discovery, as it can enhance the reactivity of various reagents and catalysts. DMPU can also be used in the synthesis of new materials, such as polymers and nanomaterials. Further research is needed to fully understand the mechanism of action of DMPU and its potential applications in various fields.
Conclusion:
In conclusion, DMPU is a valuable tool in synthetic chemistry, with a wide range of applications in various fields. Its unique structure and properties make it a valuable solvent, catalyst, and reagent. DMPU has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of DMPU and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of DMPU is a multistep process that involves the reaction of 2,3-dimethylaniline and 3-methylphenyl isothiocyanate. The reaction takes place in the presence of a base, such as sodium hydroxide, and the resulting product is purified through recrystallization. The yield of DMPU is high, and the purity can be confirmed through various analytical techniques, such as NMR and HPLC.
Applications De Recherche Scientifique
DMPU is widely used in scientific research as a solvent, catalyst, and reagent. It has been used in various chemical reactions, such as the synthesis of heterocyclic compounds, the preparation of organometallic complexes, and the modification of polymers. DMPU is also used as a solvent for various reactions, such as the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig amination, and the Sonogashira coupling reaction. DMPU is a valuable tool in synthetic chemistry, and its applications are constantly expanding.
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-11-6-4-8-14(10-11)17-16(19)18-15-9-5-7-12(2)13(15)3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABAUBXMFQSBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842896.png)
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5842900.png)

![N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B5842904.png)
![3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5842907.png)
![3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5842915.png)
![N-cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5842917.png)
![3-ethoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5842936.png)
![5-methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5842946.png)
![1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5842952.png)
![N'-[4-(diethylamino)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5842956.png)


![3-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5842991.png)